2,6,7-Trimethylquinolin-4-amine
Description
2,6,7-Trimethylquinolin-4-amine is a substituted quinoline derivative characterized by three methyl groups at the 2-, 6-, and 7-positions of the quinoline ring and an amine group at the 4-position. Quinolines are heterocyclic aromatic compounds with a bicyclic structure composed of a benzene ring fused to a pyridine ring. Substitutions on the quinoline core, such as methyl groups, significantly influence physicochemical properties (e.g., solubility, stability) and biological activity.
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2,6,7-trimethylquinolin-4-amine |
InChI |
InChI=1S/C12H14N2/c1-7-4-10-11(13)6-9(3)14-12(10)5-8(7)2/h4-6H,1-3H3,(H2,13,14) |
InChI Key |
DJEPCRSBYPRWMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trimethylquinolin-4-amine can be achieved through various classical and modern synthetic methods. Some of the well-known classical synthesis protocols include the Gould–Jacobs, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach methods . These methods often involve the use of transition metal catalysts, metal-free ionic liquids, ultrasound irradiation, and green reaction protocols to construct and functionalize the quinoline scaffold .
Industrial Production Methods
In industrial settings, the synthesis of 2,6,7-Trimethylquinolin-4-amine may involve large-scale reactions using optimized conditions to ensure high yield and purity. Green and sustainable chemical processes, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,6,7-Trimethylquinolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and substituted quinolines with various functional groups .
Scientific Research Applications
2,6,7-Trimethylquinolin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6,7-Trimethylquinolin-4-amine involves its interaction with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death . This mechanism is particularly relevant in the context of antibacterial activity.
Comparison with Similar Compounds
Comparison with Similar Quinolin-4-amine Derivatives
The provided evidence focuses on quinoline derivatives with substitutions at the 4-amine position and modifications to the quinoline ring. Below is a comparative analysis based on structural analogs:
(a) 7-Chloro-N-[(4-chlorophenyl)methyl]quinolin-4-amine
- Structure: Chlorine substituents at the 7-position of quinoline and the para-position of the benzyl group.
- Molecular Formula : C₁₆H₁₂Cl₂N₂, molecular weight 303.19 g/mol .
(b) N-{(S)-(2S,4R,8R)-8-Ethylquinuclidin-2-ylmethyl}ferrocene-carboxamide
- Structure: A 6-methoxyquinolin-4-amine derivative conjugated to a ferrocene-carboxamide group via a quinuclidine linker .
- Key Differences: The methoxy group at the 6-position increases electron density on the quinoline ring, altering redox properties and interaction with π-π stacking targets. The ferrocene moiety introduces redox activity, enabling applications in electrochemical sensing or catalysis, which are absent in methyl-substituted analogs.
General Trends in Substituted Quinolines
While direct data on 2,6,7-Trimethylquinolin-4-amine are lacking, the following trends can be inferred:
Methyl vs. Chlorine atoms, being electron-withdrawing, may improve stability against metabolic degradation .
Positional Effects: Substituents at the 6- and 7-positions (e.g., in 2,6,7-Trimethylquinolin-4-amine) could sterically hinder interactions with enzymes or receptors compared to substitutions at the 2-position alone.
Amine Functionalization :
- The 4-amine group is a common pharmacophore in antimalarial (e.g., chloroquine analogs) and anticancer agents. Methylation at adjacent positions may modulate basicity and protonation states, affecting target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
